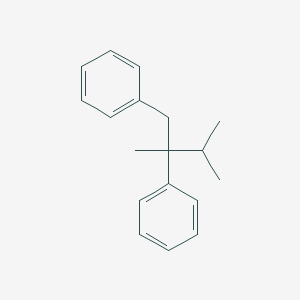![molecular formula C17H23N B14205431 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline CAS No. 828252-62-6](/img/structure/B14205431.png)
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline is a chemical compound that belongs to the class of octahydroquinolines These compounds are characterized by their bicyclic structure, which includes a quinoline ring system that is fully saturated
準備方法
The synthesis of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to ensure the correct stereochemistry. The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common reagents for this reaction include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further saturate the compound or modify the phenylethyl group. Sodium borohydride is a typical reducing agent used.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenylethyl moiety.
科学的研究の応用
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms in greater detail.
類似化合物との比較
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be compared with other similar compounds, such as:
1-Phenylethyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but lacks full saturation of the quinoline ring.
1-Phenylethyl-quinoline: This compound has an unsaturated quinoline ring and different chemical properties.
The uniqueness of this compound lies in its fully saturated ring system and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
828252-62-6 |
|---|---|
分子式 |
C17H23N |
分子量 |
241.37 g/mol |
IUPAC名 |
1-[(1R)-1-phenylethyl]-3,4,6,7,8,8a-hexahydro-2H-quinoline |
InChI |
InChI=1S/C17H23N/c1-14(15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-4,8-10,14,17H,5-7,11-13H2,1H3/t14-,17?/m1/s1 |
InChIキー |
XJBZSBNOHKEMCE-XPCCGILXSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N2CCCC3=CCCCC32 |
正規SMILES |
CC(C1=CC=CC=C1)N2CCCC3=CCCCC32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



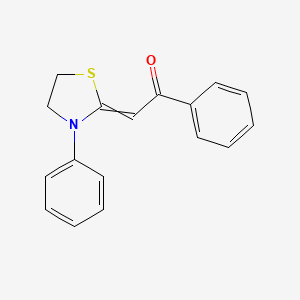
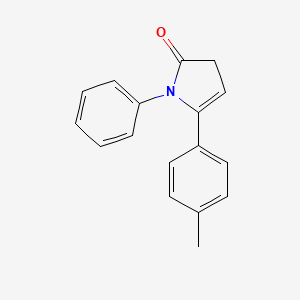
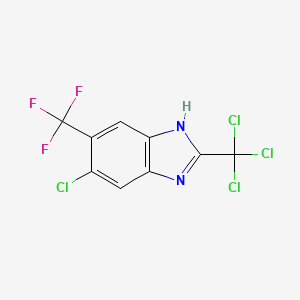
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)

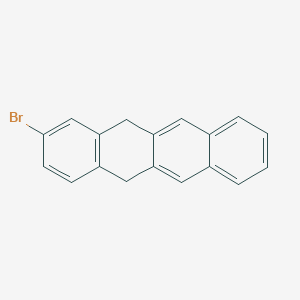
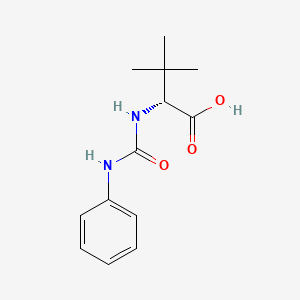
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
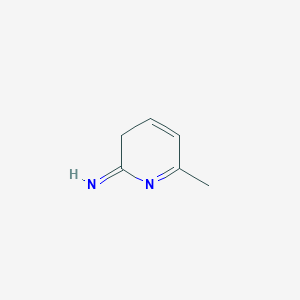
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
